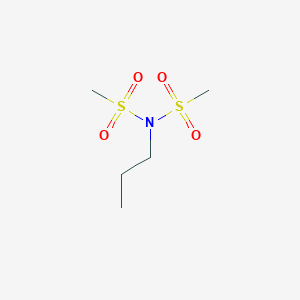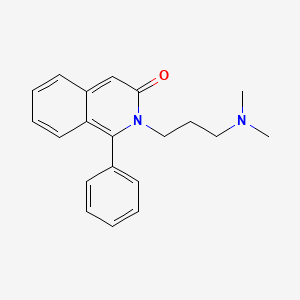
2-(3-(Dimethylamino)propyl)-1-phenylisoquinolin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-(Dimethylamino)propyl)-1-phenylisoquinolin-3(2H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a phenylisoquinolinone core with a dimethylaminopropyl side chain, making it a versatile molecule for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Dimethylamino)propyl)-1-phenylisoquinolin-3(2H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the isoquinolinone core, followed by the introduction of the dimethylaminopropyl side chain. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems can also help in monitoring and controlling the reaction parameters, ensuring the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-(Dimethylamino)propyl)-1-phenylisoquinolin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(3-(Dimethylamino)propyl)-1-phenylisoquinolin-3(2H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can serve as a probe for studying biological processes.
Medicine: It has potential therapeutic applications due to its bioactive properties.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 2-(3-(Dimethylamino)propyl)-1-phenylisoquinolin-3(2H)-one exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological activities. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethylaminopropylamine: A related compound with similar structural features.
Naphthalimide-based Molecules: These compounds share some structural similarities and are used in similar applications.
Uniqueness
What sets 2-(3-(Dimethylamino)propyl)-1-phenylisoquinolin-3(2H)-one apart is its unique combination of a phenylisoquinolinone core and a dimethylaminopropyl side chain. This structure imparts specific chemical and biological properties that make it valuable for various applications.
Eigenschaften
CAS-Nummer |
89707-57-3 |
|---|---|
Molekularformel |
C20H22N2O |
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
2-[3-(dimethylamino)propyl]-1-phenylisoquinolin-3-one |
InChI |
InChI=1S/C20H22N2O/c1-21(2)13-8-14-22-19(23)15-17-11-6-7-12-18(17)20(22)16-9-4-3-5-10-16/h3-7,9-12,15H,8,13-14H2,1-2H3 |
InChI-Schlüssel |
RKKJQOYGTGSTGN-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCCN1C(=O)C=C2C=CC=CC2=C1C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


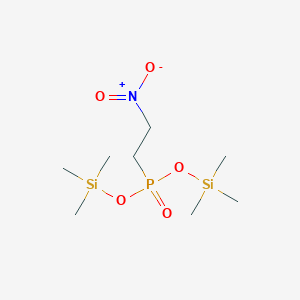
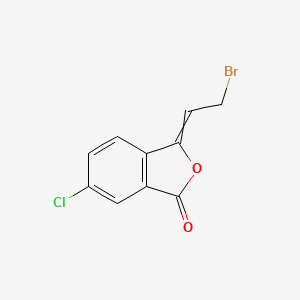
![1-Phenyl-2-[(3-phenylpropyl)sulfanyl]ethan-1-one](/img/structure/B14396689.png)
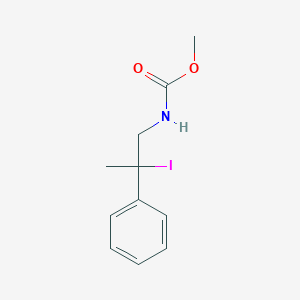
![6,9-Dimethoxy-7H-pyrido[2,3-c]azepine](/img/structure/B14396696.png)
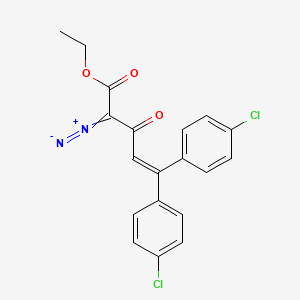
![2-Chloro-N-[(3,4-dichlorophenyl)carbamoyl]-5-fluorobenzamide](/img/structure/B14396725.png)

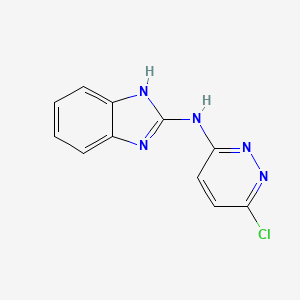
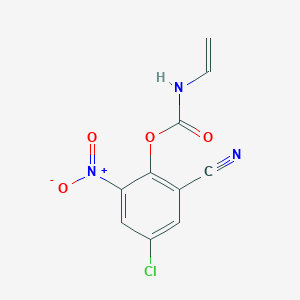
![1,1'-[Methylenebis(3-methyl-4,1-phenylene)]dipyrrolidine](/img/structure/B14396747.png)
![(2E)-1-(4-Ethoxyphenyl)-2-[(2-nitrophenyl)imino]ethan-1-one](/img/structure/B14396757.png)
![5-[(Dimethylamino)methyl]oxolan-2-one](/img/structure/B14396762.png)
